

Application Note: Analytical HPLC Method for *o*-Bromophenyl Propionate Quantification

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Compound of Interest

Compound Name: *o*-Bromophenyl propionate

CAS No.: 23600-76-2

Cat. No.: B1617096

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Introduction & Scientific Context

***o*-Bromophenyl propionate** (*o*-BPP) and its ester derivatives (e.g., methyl 3-(2-bromophenyl)propionate) are highly versatile synthetic intermediates. They are prominently utilized in cascade intramolecular Prins/Friedel–Crafts cyclizations to synthesize complex 4-aryltetralin-2-ols and other pharmacophores critical to active pharmaceutical ingredient (API) development.

Because *o*-BPP serves as a foundational building block in multi-step syntheses, accurate quantification of its purity, reaction conversion rates, and degradation products is non-negotiable. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of *o*-BPP, developed in strict accordance with the modernized guidelines.

Method Development Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to move beyond mere checklists and understand the physicochemical causality driving method parameters:

- **Stationary Phase Selection:** A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is selected. The hydrophobic nature of the brominated aromatic ring and the aliphatic propionate chain requires a highly non-polar stationary phase to achieve adequate retention and prevent co-elution with polar synthetic byproducts (e.g., unreacted phenols or short-chain acids).
- **Mobile Phase & pH Control:** The mobile phase utilizes a gradient of Water and Acetonitrile (ACN). ACN is preferred over methanol due to its lower viscosity (reducing system backpressure) and superior mass transfer properties, which yield sharper peaks for halogenated aromatics. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and lowers the pH to ~2.0. This suppresses the ionization of any residual acidic impurities and masks unreacted surface silanols on the column, preventing peak tailing.
- **Detection Wavelengths:** The o-bromophenyl moiety exhibits strong $\pi \rightarrow \pi^*$ transitions. Detection at 220 nm provides maximum sensitivity for the ester/carbonyl group (ideal for low-level quantification), while 254 nm tracks the aromatic ring, offering a highly stable baseline for impurity qualification.

Analytical Workflow



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Figure 1: End-to-end analytical workflow for HPLC quantification of **o-Bromophenyl propionate**.

Step-by-Step Experimental Protocol

Chromatographic Conditions

Program your HPLC system with the following validated parameters to ensure a self-validating, reproducible run:

- Column: C18, 250 mm × 4.6 mm, 5 μm particle size.
- Column Temperature: 30°C (Crucial for stabilizing retention times against ambient laboratory fluctuations).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL (Optimized to prevent column overloading while maintaining the Limit of Quantitation).
- Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.
- Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

Gradient Program: The gradient is designed to elute polar impurities early, followed by the hydrophobic o-BPP, concluding with a high-organic wash to prevent carryover.

- 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)
- 2.0 - 10.0 min: 30% → 80% B (Linear ramp for separation)
- 10.0 - 15.0 min: 80% B (Column wash)
- 15.0 - 15.1 min: 80% → 30% B (Return to initial conditions)
- 15.1 - 20.0 min: 30% B (Re-equilibration)

Standard and Sample Preparation

Expert Insight: Always match your sample diluent to the initial mobile phase conditions (30:70 ACN:Water). Injecting a sample dissolved in 100% strong solvent (like pure ACN) into a weaker mobile phase causes premature band broadening and distorted peak shapes (the "solvent effect").

- Diluent Preparation: Mix 300 mL of Acetonitrile with 700 mL of Water.
- Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of o-BPP reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with pure Acetonitrile to ensure

complete solubilization of the hydrophobic standard.

- Working Standards: Perform serial dilutions of the stock solution using the Diluent to prepare calibration standards at 10, 25, 50, 100, and 150 µg/mL.
- Sample Preparation: Weigh the synthesized o-BPP sample (target ~10 mg), dissolve in 1 mL ACN, and dilute to a final theoretical concentration of 100 µg/mL using the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Criteria (ICH Q2(R2) Aligned)

Under the modernized, analytical procedures must be evaluated through a lifecycle approach, ensuring they remain "fit for purpose." The following table summarizes the quantitative data requirements and acceptance criteria for validating this o-BPP assay.

Validation Parameter	ICH Q2(R2) Objective	Experimental Design	Acceptance Criteria
Specificity	Ensure no interference from impurities/blank.	Inject blank, placebo, and known synthetic precursors (e.g., o-bromophenol).	Resolution (Rs) ≥ 2.0 between o-BPP and closest eluting peak. No blank interference at Rt.
Linearity	Demonstrate proportional response.	Inject 5 concentration levels (10 to 150 $\mu\text{g/mL}$) in triplicate.	Correlation coefficient (R^2) ≥ 0.999 . Y-intercept $\leq 2.0\%$ of target response.
Accuracy	Assess closeness to true value.	Spike known amounts of o-BPP at 50%, 100%, and 150% of target concentration.	Mean recovery across all levels must be between 98.0% and 102.0%.
Precision	Evaluate method repeatability.	6 replicate injections of the 100 $\mu\text{g/mL}$ working standard.	Relative Standard Deviation (%RSD) of peak areas $\leq 2.0\%$.
LOD / LOQ	Determine lowest detectable/quantifiable limits.	Serial dilution of the 10 $\mu\text{g/mL}$ standard until signal drops.	Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.

References

- Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[\[Link\]](#)[1][2]
- Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols Source: Beilstein Journal of Organic Chemistry URL:[\[Link\]](#)[3]
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Sources

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